molecular formula C19H21N3O2 B2658132 4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile CAS No. 1645515-99-6

4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile

Cat. No.: B2658132
CAS No.: 1645515-99-6
M. Wt: 323.396
InChI Key: KDXTXJYUVDCHMW-UHFFFAOYSA-N
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Description

4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, an azetidine ring, and a benzonitrile group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

4-[1-(1-prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-2-9-21-10-7-16(8-11-21)19(23)22-13-18(14-22)24-17-5-3-15(12-20)4-6-17/h1,3-6,16,18H,7-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXTXJYUVDCHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N2CC(C2)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of piperidine with propargyl bromide to form 1-(1-Prop-2-ynyl)piperidine. This intermediate is then reacted with 4-chlorobenzonitrile under specific conditions to introduce the benzonitrile group. The final step involves the formation of the azetidine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, where nucleophiles replace the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with different functional groups replacing the nitrile group.

Scientific Research Applications

4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the piperidine and azetidine rings allows for unique binding interactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile: shares similarities with other compounds containing piperidine and azetidine rings, such as:

Uniqueness

The unique combination of functional groups in 4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile provides distinct chemical properties and reactivity. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes existing research findings related to its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes an azetidine ring, a piperidine moiety, and a benzonitrile group. The presence of these functional groups suggests potential interactions with various biological targets.

Chemical Structure

ComponentDescription
AzetidineA four-membered nitrogen-containing ring
PiperidineA six-membered saturated nitrogen ring
Benzenoid SystemAromatic structure contributing to stability

The biological activity of 4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that are crucial for various physiological responses.
  • Antioxidant Activity : Some studies suggest that it exhibits antioxidant properties, which can protect cells from oxidative stress.

Pharmacological Potential

Research indicates that this compound may have applications in treating various conditions:

  • Neurological Disorders : Due to its interaction with neurotransmitter systems, it shows promise in managing conditions such as anxiety and depression.
  • Cancer Therapeutics : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer cell pathways.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

  • Neuroprotection in Animal Models : In a study involving rodents, the compound exhibited neuroprotective effects against induced oxidative stress, suggesting potential for neurodegenerative diseases.
  • Antitumor Activity : In vitro assays showed significant inhibition of cancer cell proliferation in various cancer lines, indicating its potential as an anticancer agent.

Summary of Findings

Study TypeFindings
In Vitro StudiesSignificant inhibition of cancer cell lines
Animal ModelsNeuroprotective effects observed
Enzyme InteractionInhibition of key metabolic enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of analogous piperidine-azetidine hybrids often involves coupling reactions between activated carbonyl intermediates and azetidine/piperidine scaffolds. For example, benzoylpiperidine derivatives (e.g., compound 14 in ) are synthesized via nucleophilic acyl substitution using CHCl₃/MeOH as solvents, achieving yields of ~50–57% after column chromatography. Optimize reaction time, temperature, and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of coupling agents like EDC/HOBt) to minimize side products. Purity can be confirmed via HPLC with retention time and peak area analysis .

Q. How should researchers safely handle this compound given its potential hazards?

  • Methodological Answer : Refer to GHS-compliant safety protocols for structurally similar azetidine/piperidine derivatives. Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. In case of exposure:

  • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
  • Skin contact : Remove contaminated clothing, wash with soap/water, and monitor for rashes.
  • Spills : Contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store in a cool, dry, ventilated area away from oxidizers .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR : Analyze chemical shifts (e.g., δ ~7.5–8.0 ppm for benzonitrile protons, δ ~3.0–4.0 ppm for azetidine/piperidine CH₂ groups).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Verify calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation).
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What crystallographic software and methodologies are optimal for determining the three-dimensional structure and electron density maps of this compound?

  • Methodological Answer : Use SHELX (e.g., SHELXL for refinement) to solve single-crystal X-ray structures. Preprocess diffraction data with WinGX , and visualize anisotropic displacement parameters via ORTEP-3 . For high-throughput phasing, employ SHELXC/D/E pipelines. Validate hydrogen bonding and torsion angles using PLATON to ensure geometric accuracy .

Q. How can researchers resolve discrepancies in biological activity data arising from polymorphic forms or solvates of this compound?

  • Methodological Answer :

  • Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol, acetonitrile) under varying temperatures.
  • PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data.
  • Thermal Analysis : Use DSC/TGA to identify solvate-to-desolvate transitions.
  • Biological Assays : Test each polymorph/solvate in parallel to correlate structure-activity relationships (SAR) .

Q. What computational approaches predict the binding affinity and selectivity of this compound towards specific biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA/GBSA).
  • ADMET Prediction : Calculate LogP (e.g., XLOGP3), solubility (Ali/SILICOS-IT), and CYP450 inhibition profiles via SwissADME .

Q. How does modifying the azetidine or piperidine substituents impact the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Azetidine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Piperidine Substitutions : Replace prop-2-ynyl with bulkier groups (e.g., isopropyl) to improve target selectivity.
  • In Vivo Testing : Measure bioavailability (e.g., rat models) and plasma half-life using LC-MS/MS. Correlate with computed parameters like TPSA and Lipinski’s Rule of Five .

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